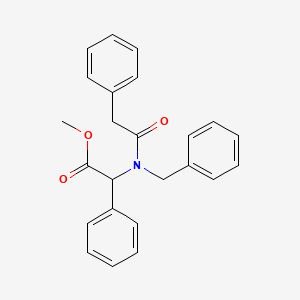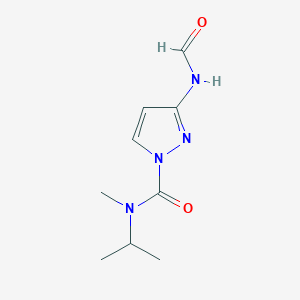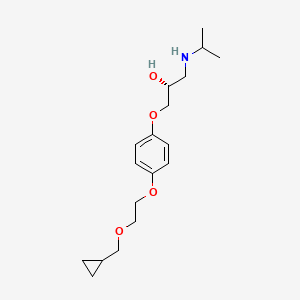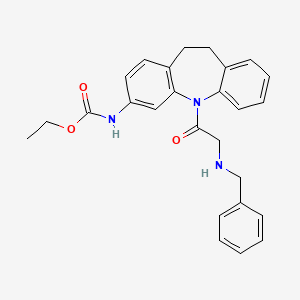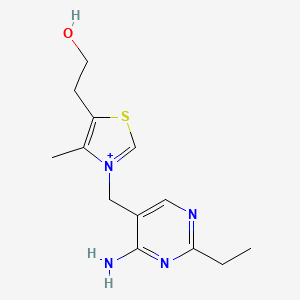
Ethylthiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylthiamine is a derivative of thiamine, also known as vitamin B1. It is a compound that has been studied for its potential applications in various fields, including pharmaceuticals and scientific research. This compound is known for its role in metabolic processes and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylthiamine can be synthesized through various chemical reactions. One common method involves the alkylation of thiamine with ethyl halides under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylthiamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce this compound hydride.
Scientific Research Applications
Ethylthiamine has several applications in scientific research:
Pharmaceutical Research: It is used as a reference material in pharmaceutical quality control and method development.
Biological Studies: This compound is studied for its role in metabolic processes and its potential therapeutic effects.
Chemical Analysis: It serves as a standard in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of ethylthiamine involves its interaction with cellular metabolic pathways. This compound is believed to enhance the activity of enzymes involved in carbohydrate metabolism, thereby improving energy production in cells. It may also act as an antioxidant, protecting cells from oxidative stress .
Comparison with Similar Compounds
Ethylthiamine is similar to other thiamine derivatives, such as:
Thiamine: The parent compound, essential for carbohydrate metabolism.
Thiamine pyrophosphate: A coenzyme form of thiamine involved in enzymatic reactions.
Thiamine monophosphate: Another derivative with specific biological functions.
Uniqueness
This compound is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to other thiamine derivatives. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
10593-44-9 |
|---|---|
Molecular Formula |
C13H19N4OS+ |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C13H19N4OS/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16)/q+1 |
InChI Key |
INLYYXLPQFTQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

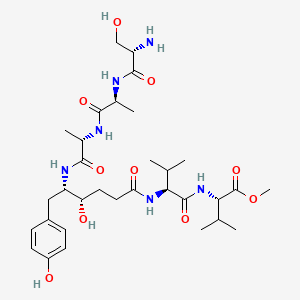
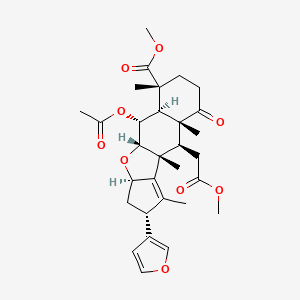
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
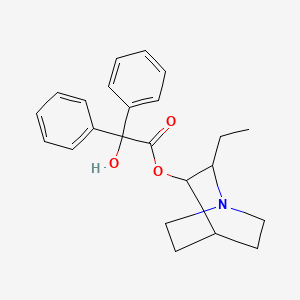

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
